3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester

Description

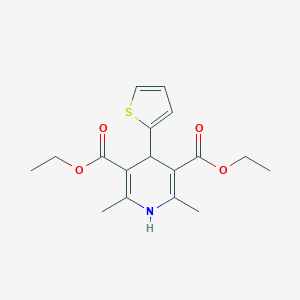

The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central pyridine ring reduced at the 1,4-positions. Its structure includes:

- 2,6-Dimethyl groups: Enhance steric stabilization and modulate electronic properties.

- 4-(2-Thienyl) substituent: Introduces aromatic heterocyclic character, influencing solubility and π-π interactions.

- Diethyl ester groups: Improve lipophilicity and bioavailability.

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHPOTOEIRYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177688 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23118-58-3 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23118-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023118583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the following steps:

-

Knoevenagel Condensation : The aldehyde (2-thiophenecarboxaldehyde) reacts with one equivalent of ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonia, which acts as a base and nitrogen source.

-

Cyclization : Intramolecular cyclization forms the dihydropyridine ring, yielding the final product.

The stoichiometric ratio of reagents in the cited method is:

Procedure and Conditions

-

Reflux in Ethanol : The mixture is heated under reflux at 80°C for 3 hours.

-

Work-Up : After cooling, the reaction is quenched in cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography using an ethyl acetate/petroleum ether (1:2) gradient isolates the product.

Alternative Approaches and Modifications

Solvent and Catalyst Variations

Although ethanol is the standard solvent, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) may enhance reaction rates for less reactive aldehydes. However, these solvents often require higher temperatures or longer reaction times, increasing the risk of side products such as oxidized pyridines.

Ammonia Source Optimization

Gaseous ammonia or ammonium acetate can replace ammonium hydroxide to improve reaction efficiency. For instance, ammonium acetate in methanol at 60°C has been reported to achieve cyclization in 2 hours for related dihydropyridines.

Oxidative and Reductive Considerations

The dihydropyridine core is sensitive to oxidation, which can convert it into a pyridine. To prevent this, reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon). Conversely, intentional oxidation with agents like hydrogen peroxide or nitric acid could synthesize pyridine-3,5-dicarboxylates, though this diverges from the target compound.

Challenges in Thienyl-Substituted Dihydropyridine Synthesis

Steric and Electronic Effects of the Thienyl Group

The 2-thienyl substituent introduces moderate steric hindrance and electron-withdrawing characteristics, which can slow the Knoevenagel condensation step compared to aryl aldehydes like benzaldehyde. Increasing the reaction temperature to 90°C or using catalytic amounts of piperidine as a base may mitigate this.

Byproduct Formation

Common byproducts include:

-

Uncyclized intermediates : Due to incomplete Michael addition or cyclization.

-

Oxidized pyridines : Resulting from accidental exposure to air or oxidizing agents.

-

Diastereomers : The asymmetric 4-position (thienyl group) can lead to stereoisomers, though these are rarely separable without chiral chromatography.

Industrial-Scale Production Considerations

Cost-Efficiency of Reagents

Ethyl acetoacetate and 2-thiophenecarboxaldehyde are commercially available at scale, with bulk pricing at approximately $5–10/kg and $50–100/kg, respectively. Ammonium hydroxide remains the most economical ammonia source.

Waste Management

The process generates aqueous waste containing ethanol and residual organics. Distillation recovery of ethanol reduces costs, while neutralizing ammonia with dilute HCl minimizes environmental impact.

Analytical Characterization

Spectroscopic Data

While specific data for the target compound is scarce, analogous dihydropyridines exhibit:

Chemical Reactions Analysis

Types of Reactions

Hantzsch ester undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form pyridine derivatives.

Reduction: : It can act as a hydrogen donor in reduction reactions.

Substitution: : The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the ester groups.

Major Products Formed

Oxidation: : Pyridine derivatives, such as pyridine-3,5-dicarboxylic acid.

Reduction: : Reduced pyridine derivatives, such as 1,4-dihydropyridine.

Substitution: : Substituted esters or amides, depending on the reagents used.

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that compounds similar to 3,5-pyridinedicarboxylic acid can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases or conditions where inflammation plays a key role .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Material Science

The diethyl ester form of 3,5-pyridinedicarboxylic acid is being investigated for use in creating advanced materials. Its chemical stability and ability to form complexes with metals make it suitable for applications in catalysis and as a precursor for novel materials .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyridine derivatives including diethyl ester forms. The results indicated that these compounds effectively scavenged free radicals in vitro, highlighting their potential as therapeutic agents against oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Drug Development

Research focused on the anti-inflammatory effects of pyridine derivatives showed promising results in animal models. The study found that the compound significantly reduced markers of inflammation when administered in controlled doses . This positions it as a candidate for further clinical trials.

Mechanism of Action

The mechanism by which Hantzsch ester exerts its effects involves its ability to act as a hydrogen donor in reduction reactions. The compound donates hydrogen atoms to substrates, facilitating the reduction of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

(a) SK&F24260

(b) Nifedipine Analogues

- Structure : 4-(4-Nitrophenyl) substitution (e.g., title compound in ).

- Key Differences: The NO₂ group enhances calcium channel blockade efficacy but reduces solubility. Clinically used for hypertension, whereas thienyl-substituted derivatives may target different vascular beds .

(c) 3,4,5-Trimethoxyphenyl Substituent

Ester Group Modifications

(a) Dimethyl vs. Diethyl Esters

(b) Dibutyl Esters

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*Predicted using ChemAxon or similar tools.

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester (CAS Number: 1165-06-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H23NO4

- Molecular Weight: 329.39 g/mol

- Density: 1.122 g/cm³

- Boiling Point: 449.6 °C

- Flash Point: 225.7 °C

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The diethyl ester group enhances lipophilicity, facilitating cell membrane permeability. The pyridine and thienyl moieties are known to participate in π-π stacking and hydrogen bonding with biological macromolecules.

Antioxidant Activity

Research indicates that derivatives of pyridinedicarboxylic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and prevent oxidative stress-related damage in cells.

Antimicrobial Activity

Studies have demonstrated that similar compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in inflammatory diseases.

Case Studies and Research Findings

In Vivo Studies

In vivo studies have indicated that administration of this compound in animal models resulted in reduced inflammation markers and improved recovery from oxidative stress-induced injuries.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also shows some cytotoxic effects at higher concentrations. Therefore, careful dosage regulation is critical for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.